1-(4-Methylanilino)-3-phenylthiourea
Description
1-(4-Methylanilino)-3-phenylthiourea (IUPAC name: 1-(4-methylphenyl)-3-phenylthiourea) is a thiourea derivative characterized by a central thiourea (–NH–CS–NH–) backbone substituted with a 4-methylphenyl group and a phenyl group. This compound has garnered attention in corrosion inhibition research due to its ability to adsorb onto metal surfaces, forming protective layers in acidic environments . Synthesized via the reaction of phenyl isothiocyanate with 4-methylaniline, it is typically characterized using FTIR, NMR, and electrochemical techniques such as potentiodynamic polarization (PD) and electrochemical impedance spectroscopy (EIS) . Its inhibition efficiency in 2 M HCl solutions increases with concentration but decreases with rising temperature, suggesting physisorption-dominated behavior .
Properties
CAS No. |
56864-62-1 |
|---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(4-methylanilino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18) |
InChI Key |
KZYBQJDOLBIMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Corrosion Inhibition
The corrosion inhibition performance of 1-(4-methylanilino)-3-phenylthiourea is influenced by the electron-donating methyl group at the para position of the anilino ring. Comparable derivatives with substituents such as methoxy (–OCH₃), bromo (–Br), and chloro (–Cl) exhibit distinct efficiencies due to variations in electronic and steric effects (Table 1).
Table 1: Corrosion Inhibition Performance of Para-Substituted Thiourea Derivatives in 2 M HCl
*Inhibition efficiency values are approximate and concentration-dependent.
Key Observations :
- Electron-donating groups (e.g., –CH₃, –OCH₃) enhance inhibition efficiency by improving adsorption via increased electron density on the thiourea moiety .
- Bulky substituents (e.g., –Br) reduce efficiency due to steric hindrance, limiting surface coverage .
Catalytic Activity in CuAAC Reactions
1-(4-Methoxyphenyl)-3-phenylthiourea (DS038) serves as a ligand in CuSO₄·5H₂O-based catalytic systems for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The methoxy group enhances electron donation, stabilizing the copper catalyst and improving reaction yields compared to the methyl-substituted derivative .
Enzyme Inhibition and Antimicrobial Activity
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea (Compound IV) : Exhibits moderate enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 12.3 µM and 14.7 µM, respectively. The dimethyl groups enhance hydrophobic interactions with enzyme active sites .
- 1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) : Shows superior antibacterial activity (MIC = 8 µg/mL against S. aureus) due to the electronegative fluorine atom, which increases membrane permeability .
Comparison with 1-(4-Methylanilino)-3-phenylthiourea: The target compound lacks significant bioactivity data in the provided evidence, suggesting its primary application remains corrosion inhibition rather than biological targeting.
Physicochemical and Structural Properties
Table 2: Physicochemical Comparison of Thiourea Derivatives
Computational and Experimental Methodologies
- Density Functional Theory (DFT) : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) of thiourea derivatives, correlating substituent effects with reactivity .
- Electrochemical Techniques : PD and EIS are standard for evaluating corrosion inhibition mechanisms, confirming mixed-type inhibition behavior in acidic media .
- X-ray Crystallography: Critical for resolving structures of complexes like 1-(N-methyl-N-phenylamino)-3-(4-methylphenyl)thiourea, revealing planar thiourea cores and intermolecular hydrogen bonds .
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